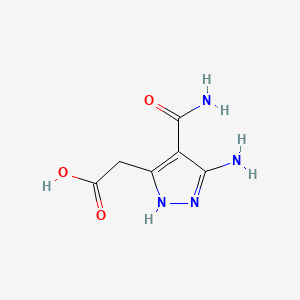
5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid can be achieved through several methods. One common approach involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst, such as alumina–silica-supported MnO2, under aqueous conditions . The reaction conditions often include room temperature and the use of green solvents to adhere to the principles of green chemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-component reactions (MCRs) that allow for the synthesis of complex molecules in a single step. These reactions are advantageous due to their high yield, short reaction time, and reduced solvent use . Various catalysts, such as sodium ascorbate, molecular iodine, and nanoparticles, have been employed to optimize the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects . Additionally, it can modulate the activity of various signaling pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-1H-pyrazole-4-carbonitrile
- 5-Amino-4-hydroxyiminopyrazole
- 5-Amino-1H-pyrazolo[4,3-b]pyridine
Uniqueness
Compared to similar compounds, 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetic acid moiety, for example, enhances its solubility and potential for forming hydrogen bonds, making it a valuable scaffold in drug design .
Propriétés
Numéro CAS |
23244-84-0 |
|---|---|
Formule moléculaire |
C6H8N4O3 |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
2-(3-amino-4-carbamoyl-1H-pyrazol-5-yl)acetic acid |
InChI |
InChI=1S/C6H8N4O3/c7-5-4(6(8)13)2(9-10-5)1-3(11)12/h1H2,(H2,8,13)(H,11,12)(H3,7,9,10) |
Clé InChI |
YMCCESRRJOSHKR-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=NN1)N)C(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















